molecular formula C9H11BrZn B6303036 2,4,6-Trimethylphenylzinc bromide, 0.50 M in THF CAS No. 906100-57-0

2,4,6-Trimethylphenylzinc bromide, 0.50 M in THF

Cat. No. B6303036
CAS RN: 906100-57-0
M. Wt: 264.5 g/mol
InChI Key: RNLPWYSKHSCQGR-UHFFFAOYSA-M
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Description

2,4,6-Trimethylphenylzinc bromide, 0.50 M in THF (2,4,6-TMPZnBr) is an organozinc compound that has been used in a variety of scientific research applications. This compound can be used as a reagent in organic synthesis, as a catalyst in reaction mechanisms, and as a ligand for coordination complexes. It has been used in the synthesis of various organic compounds, such as polymers and heterocycles, and in the study of enzyme-catalyzed reactions.

Scientific Research Applications

2,4,6-TMPZnBr has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, heterocycles, and other organic compounds. It has also been used as a reagent in organic synthesis and as a ligand for coordination complexes. Additionally, 2,4,6-TMPZnBr has been used in the study of enzyme-catalyzed reactions.

Mechanism of Action

2,4,6-TMPZnBr is an organozinc compound that acts as a catalyst in the synthesis of organic compounds. It acts by facilitating the nucleophilic addition of the zinc bromide to the aromatic ring of TMP. This reaction is exothermic and proceeds rapidly at room temperature.
Biochemical and Physiological Effects
2,4,6-TMPZnBr is not known to have any direct biochemical or physiological effects. It is used as a reagent in organic synthesis and as a ligand for coordination complexes, and is not known to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

2,4,6-TMPZnBr has several advantages for lab experiments. It is an inexpensive and readily available reagent, and it can be used in a variety of reactions, including the synthesis of polymers, heterocycles, and other organic compounds. Additionally, it is a relatively stable reagent and does not require special handling or storage. However, it is not suitable for use in reactions that require high temperatures, as it may decompose at higher temperatures.

Future Directions

There are several potential future directions for the use of 2,4,6-TMPZnBr. It could be used in the synthesis of more complex organic compounds, such as polymers and heterocycles. Additionally, it could be used in the study of enzyme-catalyzed reactions, as well as in the synthesis of coordination complexes. Furthermore, it could be used as a catalyst in the synthesis of new materials, such as nanomaterials and polymers. Finally, it could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

2,4,6-TMPZnBr is synthesized by the reaction of 2,4,6-trimethylphenol (TMP) with zinc bromide (ZnBr2) in tetrahydrofuran (THF) at room temperature. The reaction is exothermic and proceeds via a nucleophilic addition of the zinc bromide to the aromatic ring of TMP. The reaction yields a complex of zinc and bromide ions, which is then isolated and purified by recrystallization.

properties

IUPAC Name

bromozinc(1+);1,3,5-trimethylbenzene-6-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLPWYSKHSCQGR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylphenylzinc bromide

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